molecular formula C12H19NO3 B7410280 1-(Boc-amino)bicyclo[2.2.1]heptan-2-one

1-(Boc-amino)bicyclo[2.2.1]heptan-2-one

Cat. No.: B7410280
M. Wt: 225.28 g/mol
InChI Key: DQVCKOBFIQDJHQ-UHFFFAOYSA-N
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Description

1-(Boc-amino)bicyclo[2.2.1]heptan-2-one is a bicyclic compound featuring a norbornane skeleton with a Boc-protected amino group at the 1-position and a ketone at the 2-position. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Boc-amino)bicyclo[2.2.1]heptan-2-one typically involves the following steps:

    Formation of the Norbornane Skeleton: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride.

    Introduction of the Boc-Protected Amino Group: The norbornane derivative is then subjected to a reaction with Boc-protected amine under basic conditions to introduce the Boc-amino group.

    Oxidation to Form the Ketone: The final step involves the oxidation of the secondary alcohol at the 2-position to form the ketone using reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(Boc-amino)bicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

    Reduction Reactions: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The free amine can be oxidized to form nitroso or nitro derivatives using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reducing the ketone to an alcohol.

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) is used for oxidizing the amine to nitroso or nitro derivatives.

Major Products

    Deprotected Amine: Formed by removing the Boc group.

    Secondary Alcohol: Formed by reducing the ketone.

    Nitroso or Nitro Derivatives: Formed by oxidizing the amine.

Scientific Research Applications

1-(Boc-amino)bicyclo[2.2.1]heptan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Boc-amino)bicyclo[2.2.1]heptan-2-one depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its amino and ketone functional groups. These interactions can modulate the activity of the target proteins, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane-2-one: Lacks the Boc-protected amino group.

    Bicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride: Contains two carboxylic acid groups instead of a ketone and an amino group.

    Camphor: A naturally occurring bicyclic ketone with a similar structure but different functional groups.

Uniqueness

1-(Boc-amino)bicyclo[2.2.1]heptan-2-one is unique due to the presence of both a Boc-protected amino group and a ketone, which allows for versatile chemical modifications and applications in various fields of research.

Properties

IUPAC Name

tert-butyl N-(2-oxo-1-bicyclo[2.2.1]heptanyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-12-5-4-8(7-12)6-9(12)14/h8H,4-7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVCKOBFIQDJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(C1)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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